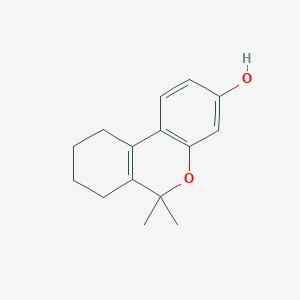

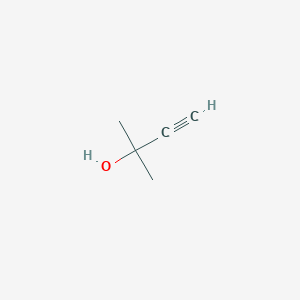

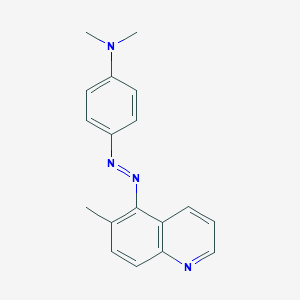

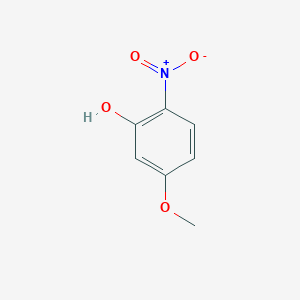

![molecular formula C22H27NO3Si B105185 (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone CAS No. 149249-91-2](/img/structure/B105185.png)

(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone, also known as BPTES, is a silylating reagent and is widely used in organic synthesis. BPTES is a versatile reagent that can be used to synthesize a variety of compounds and is considered to be a valuable tool in the organic synthesis laboratory. BPTES has been used for a variety of purposes, including the synthesis of organic molecules, the preparation of organic solvents, and the modification of biological molecules. In addition, BPTES has been used in the synthesis of a variety of pharmaceuticals, including antimalarials, antibiotics, and antivirals.

科学的研究の応用

Antimicrobial Activity

A study by Sahib (2018) synthesized a series of azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones, starting from (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone. These compounds exhibited significant antimicrobial activities, showing promise as potential antimicrobial agents (Sahib, 2018). Similarly, Mohite and Bhaskar (2011) synthesized 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one from Schiff bases of 5-phenyltetrazole, demonstrating significant activity against tested bacteria and fungi (Mohite & Bhaskar, 2011).

Synthesis of Beta-Lactam Antibiotics

The compound also plays a crucial role in the synthesis of beta-lactam antibiotics. Ardura and López (2007) investigated the Co(CO)4--catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to afford N-benzoyl-4-methyl-2-azetidinone and N-benzoyl-3-methyl-2-azetidinone, demonstrating the versatility of the compound in synthesizing complex molecular structures (Ardura & López, 2007).

Anti-Tubercular Agents

Thomas et al. (2014) focused on designing and developing novel azetidinone derivatives comprising 1,2,4-triazole for anti-tubercular activity. The study highlighted the potential of these derivatives in combating Mycobacterium tuberculosis, with some compounds showing good anti-tubercular activity compared to standard drugs (Thomas, George, & Harindran, 2014).

特性

IUPAC Name |

(3R,4S)-1-benzoyl-4-phenyl-3-triethylsilyloxyazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3Si/c1-4-27(5-2,6-3)26-20-19(17-13-9-7-10-14-17)23(22(20)25)21(24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFXBVOLZORTNG-VQTJNVASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440915 |

Source

|

| Record name | (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone | |

CAS RN |

149249-91-2 |

Source

|

| Record name | (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。